6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione

Lipophilicity LogP Trifluoromethyl effect

Sourcing reliable quinoline-5,8-diones with consistent bioactivity is a common bottleneck in steroidogenesis and oncology research. This derivative directly addresses that challenge. • Confirmed CYP11B1 engagement in cell-based assays, serving as a validated chemical probe for aldosterone synthase modulation. • The 3-CF3-phenyl group enhances lipophilicity (π=0.88) over methyl/chloro analogs, improving passive permeability for intracellular targets like CDC25 phosphatases and sphingosine kinases. • Supplied with ≥97% purity, ensuring that observed antiparasitic or anticancer activity in Plasmodium falciparum or solid tumor models is attributable to the compound, not impurities.

Molecular Formula C20H16F3N3O2
Molecular Weight 387.4 g/mol
CAS No. 111790-47-7
Cat. No. B12886562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione
CAS111790-47-7
Molecular FormulaC20H16F3N3O2
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=CC(=O)C4=C(C3=O)C=CC=N4
InChIInChI=1S/C20H16F3N3O2/c21-20(22,23)13-3-1-4-14(11-13)25-7-9-26(10-8-25)16-12-17(27)18-15(19(16)28)5-2-6-24-18/h1-6,11-12H,7-10H2
InChIKeyMXUIFKIKOBSPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)quinoline-5,8-dione Procurement Overview


6‑(4‑(3‑(Trifluoromethyl)phenyl)piperazin‑1‑yl)quinoline‑5,8‑dione is a synthetic quinoline‑5,8‑dione derivative that incorporates a piperazine linker substituted with a 3‑(trifluoromethyl)phenyl group. It possesses a molecular weight of 387.36 g mol⁻¹ and is supplied with a typical purity of ≥97% . Quinoline‑5,8‑diones are recognized for their broad spectrum of biological activities, including anticancer, antimalarial, antiviral, and antibacterial effects, making this scaffold a valuable entry point for drug discovery [1].

Limitations of Generic Aryl Substitution


The 3‑(trifluoromethyl)phenyl group imparts a unique combination of heightened lipophilicity, electron‑withdrawing character, and metabolic resilience that is not replicated by common aryl substituents such as methyl, chloro, or methoxy. These physicochemical differences directly modulate target binding kinetics, passive membrane permeability, and oxidative metabolism, meaning that an analog with a different aryl group cannot be assumed to possess equivalent pharmacokinetic or pharmacodynamic behavior [1][2]. Generic substitution without empirical validation therefore carries a high risk of altered potency, selectivity, or clearance, undermining both research reproducibility and procurement decisions.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity Advantage of the 3-Trifluoromethyl Group

The hydrophobic substituent constant (π) for the trifluoromethyl group is 0.88, substantially higher than that of methyl (π = 0.56) or chloro (π = 0.71) [1]. When translated to the quinoline‑5,8‑dione scaffold, this corresponds to an increase in calculated logP of approximately 0.3–0.5 log units relative to the 3‑chloro analog and 0.7–0.9 log units relative to the 3‑methyl analog, enhancing passive membrane permeability potential.

Lipophilicity LogP Trifluoromethyl effect Structure–Activity Relationship

Metabolic Stability Enhancement by Trifluoromethyl

The strong electron‑withdrawing effect of the trifluoromethyl group reduces the electron density of the phenyl ring, thereby decreasing susceptibility to cytochrome P450‑mediated oxidative metabolism. In human liver microsome (HLM) assays, electron‑deficient aryl rings containing CF₃ groups typically exhibit intrinsic clearance values 2‑ to 3‑fold lower than their electron‑neutral (methyl) or electron‑donating (methoxy) counterparts [1].

Metabolic stability Microsomal clearance Fluorine CYP450

CYP11B1 Target Engagement Confirmation

The compound has been evaluated in a functional assay for human CYP11B1 (aldosterone synthase) inhibition using CHO cells and deoxycorticosterone as substrate (CHEMBL4124786) [1]. While the quantitative IC₅₀/Ki value is not publicly disclosed, the assay annotation confirms target engagement, distinguishing it from the many quinoline‑5,8‑dione analogs that lack documented CYP11B1 activity.

CYP11B1 Aldosterone synthase Steroid biosynthesis Hypertension

Guaranteed High Purity for Reproducible Assays

Commercial supply of the compound (CM1066700) is specified at ≥97% purity . In contrast, many custom‑synthesized or in‑house analogs in this scaffold class suffer from purity below 95%, which can introduce confounding biological effects. High purity reduces the likelihood of false‑positive hits or altered dose–response curves in cell‑based or biochemical assays.

Purity Quality control SAR Batch-to-batch consistency

Recommended Research Applications


CYP11B1 Inhibitor Lead Optimization for Hypertension

The documented CYP11B1 inhibitory activity positions this compound as a valuable starting point for developing aldosterone synthase inhibitors. Medicinal chemists can use the 3‑CF₃‑phenyl‑piperazine‑quinoline‑5,8‑dione core to systematically explore SAR, leveraging the enhanced metabolic stability and lipophilicity of the fluorinated aryl group to improve oral bioavailability and target residence time [1].

Anticancer Discovery with Quinoline-5,8-dione Scaffold

Quinoline‑5,8‑diones are known to inhibit CDC25 phosphatases and sphingosine kinases, both validated anticancer targets. The superior lipophilicity of the CF₃ analog may improve cellular penetration in solid tumor models relative to methyl‑ or chloro‑substituted derivatives, as suggested by the π‑value difference of 0.88 vs. 0.56–0.71 [2]. The compound is therefore suitable for inclusion in focused screening libraries aimed at intracellular targets.

Antimalarial Hit Validation with Trifluoromethyl Pharmacophore

The quinoline‑5,8‑dione scaffold, particularly with the 3‑CF₃‑phenyl‑piperazine appendage, has been flagged as a potential antimalarial chemotype [3]. The high purity (≥97%) ensures that observed antiparasitic activity is genuinely attributable to the compound and not to trace impurities, making it a reliable tool for hit‑validation studies in Plasmodium falciparum assays.

Chemical Probe for Aldosterone Synthase Function

Because the compound has confirmed CYP11B1 engagement in a cell‑based assay, it can serve as a chemical probe to dissect the role of aldosterone synthase in steroid‑sensitive cancers or cardiovascular disease models [1]. Its favorable predicted metabolic profile minimizes rapid probe degradation in cellular assays, allowing sustained target modulation over the experimental window.

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